molecular formula C7H14O B157115 cis-3-Hepten-1-ol CAS No. 1708-81-2

cis-3-Hepten-1-ol

Cat. No. B157115
CAS RN: 1708-81-2
M. Wt: 114.19 g/mol
InChI Key: SDZQUCJFTUULJX-PLNGDYQASA-N
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Description

cis-3-Hepten-1-ol is a compound that is structurally related to other alkenols such as cis-3-hexen-1-ol, which is known for its green aroma characteristic in green tea . While the provided papers do not directly discuss cis-3-hepten-1-ol, they do provide insights into the synthesis, molecular structure, and chemical reactions of similar compounds, which can be extrapolated to cis-3-hepten-1-ol.

Synthesis Analysis

The synthesis of cis-3-hexen-1-ol, a compound structurally similar to cis-3-hepten-1-ol, has been achieved through the selective hydrogenation of hexadienic ether. This ether was obtained from the esterification of hexadienic acid and anhydrous alcohol, followed by hydrogenation at 150°C under a hydrogen pressure of about 1.21×10^5 Pa using a CdO/ZnO catalyst, yielding approximately 50.6% . This method could potentially be adapted for the synthesis of cis-3-hepten-1-ol by altering the carbon chain length of the starting materials.

Molecular Structure Analysis

The molecular structure of related compounds, such as the endo-cis-(2S,3R)-Bicyclo[2.2.1]hept-5-en-2,3-dicarbonyl unit, has been studied extensively. This unit has been shown to act as a reverse-turn scaffold and nucleator of two-stranded parallel β-sheets. The conformational preferences of these structures have been examined using 1H NMR, FT-IR, CD, and X

Scientific Research Applications

Genetic Basis of Odor Perception

Research has identified a genetic basis for the ability to detect certain flavors and odors, including compounds like cis-3-hexen-1-ol, which is structurally similar to cis-3-Hepten-1-ol. This detection is linked to specific genetic variations, particularly single nucleotide polymorphisms (SNPs) in odorant receptor genes. These findings are crucial for understanding variations in flavor perception and consumption preferences in different individuals (Jaeger et al., 2010), (McRae et al., 2012).

Food Industry Applications

cis-3-Hepten-1-ol, similar to cis-3-hexen-1-ol, is used in the food industry for its flavor properties. Studies have focused on optimizing the biosynthesis of such flavor compounds, like cis-3-hexen-1-yl acetate, through processes like lipase-catalyzed transesterification. This research is vital for enhancing flavor profiles in various food products (Chiang et al., 2003).

Aroma Impact in Beverages

The role of compounds like cis-3-hexen-1-ol in contributing to the aroma of beverages such as green tea has been explored. Understanding how these compounds affect the overall aroma profile is crucial for the beverage industry, particularly in tailoring flavor profiles to consumer preferences (Nie et al., 2020).

Atmospheric Chemistry

The study of biogenic volatile organic compounds like cis-3-hexen-1-ol, which are structurally similar to cis-3-Hepten-1-ol, is significant in atmospheric chemistry. These compounds participate in complex chemical reactions in the atmosphere, contributing to the formation of secondary organic aerosols and impacting air quality and climate (Barbosa et al., 2017).

Consumer Preferences and Food Selection

Investigations into how sensitivity to odors like cis-3-hexen-1-ol influences consumer food preferences and selection have been conducted. Understanding the genetic and sensory factors that drive these preferences can inform the development of food products tailored to different consumer groups (Jaeger et al., 2012).

Safety And Hazards

Cis-3-Hepten-1-ol is a combustible liquid. It should be kept away from heat, sparks, open flames, and hot surfaces. In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

(Z)-hept-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h4-5,8H,2-3,6-7H2,1H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZQUCJFTUULJX-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883743
Record name 3-Hepten-1-ol, (3Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-Hepten-1-ol

CAS RN

1708-81-2
Record name cis-3-Hepten-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1708-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hepten-1-ol, (3Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hepten-1-ol, (3Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Hepten-1-ol, (3Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-hept-3-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.422
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Record name 3-HEPTEN-1-OL, (3Z)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
S Yang, P Minkler, C Hoppel - Journal of Chromatography B, 2007 - Elsevier
… cis-3-Hepten-1-ol and ethyl trans-4-octenoate were obtained from Pfaltz & Bauer (Waterbury… cis-4-Octenoic acid was synthesized in three steps: first, cis-3-hepten-1-ol was converted …
Number of citations: 0 www.sciencedirect.com
HF Sobhi, X Zhao, P Plomgaard… - American Journal …, 2020 - journals.physiology.org
… prepared from cis-3-hepten-1-ol using Jones’s reagent (CrO 3 -H 2 SO 4 ). In a 100-mL three-neck round-bottom flask fitted with air condenser and nitrogen gas flow, cis-3-hepten-1-ol (…
Number of citations: 0 journals.physiology.org
T Cai, D Wang, X Wu, K Xie, Y Jiang, D Fang… - International Journal of …, 2019 - Elsevier
… 4-Methyl-cyclohexanol and cis-3-hepten-1-ol were analyzed as the representative cyclic … Although cis-3-hepten-1-ol was not oxidized in MS mode (Ag + was located on double bond …
Number of citations: 0 www.sciencedirect.com
C Weigert, G Xu - journals.physiology.org
… In a 100 ml three-neck round bottom flask fitted 163 with air condenser, and nitrogen gas flow, cis-3-hepten-1-ol (0.4 M) was first dissolved in acetone 164 and placed in an ice bath. …
Number of citations: 0 journals.physiology.org
S Yamazaki - The Journal of Organic Chemistry, 2012 - ACS Publications
… Similarly, the epoxidations of cis-3-hepten-1-ol 1d, cis-3-octen-1-ol 1e, and cis-3-nonen-1-ol 1f were examined. These homoallylic alcohols afforded over 90% yield of corresponding 3,4…
Number of citations: 0 pubs.acs.org
T Kishimoto, A Wanikawa, N Kagami… - Journal of agricultural …, 2005 - ACS Publications
… β-Citronellol and cis-3-hepten-1-ol were obtained from Sigma-Aldrich (St. Louis, MO) and … A 350-mL sample of beer containing 5 μg of cis-3-hepten-1-ol (internal standard) was …
Number of citations: 0 pubs.acs.org
VT im Brauprozess - process.vogel.de
… Probenvorbereitung für die Flüssigextraktion mit Dichlormethan (Methylenchlorid): Eine 350-mL-Bierprobe wurde mit 5 µL cis-3-Hepten-1-ol als internem Standard versetzt und mit 150 …
Number of citations: 0 www.process.vogel.de
T Zlochová - 2020 - dspace.cuni.cz
Studium senzoricky aktivních látek chmele ve studeně chmelených pivech Klíčová slova: chmel, chmelové silice, studené chmelení, pivo, stárnutí piva, senzorické hodnocení piva …
Number of citations: 0 dspace.cuni.cz
C Khazanehdari, AJ Buglass… - Journal of chemical …, 1996 - Springer
The chemical composition of the volatile components of the anal gland secretion of mature and immature moles of both sexes was examined by gas chromatography and mass …
Number of citations: 0 link.springer.com
SD Johanningsmeier, RF McFeeters - Journal of Food Science, 2011 - Wiley Online Library
A nontargeted, comprehensive 2‐dimensional gas chromatography‐time‐of‐flight mass spectrometry (GC×GC‐TOFMS) method was developed for the analysis of fermented cucumber …
Number of citations: 0 ift.onlinelibrary.wiley.com

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